molecular formula C6H6O2S B155994 2-Hydroxymethyl-3-thiophenecarboxaldehyde CAS No. 128376-61-4

2-Hydroxymethyl-3-thiophenecarboxaldehyde

Cat. No. B155994
M. Wt: 142.18 g/mol
InChI Key: PCTXXWZVBVLMSW-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-3-thiophenecarboxaldehyde is an important organic compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a highly reactive aldehyde that is synthesized using various methods. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism Of Action

The mechanism of action of 2-Hydroxymethyl-3-thiophenecarboxaldehyde is not fully understood, but it is believed to act as a reactive aldehyde that can form covalent bonds with various biomolecules such as proteins, nucleic acids, and lipids. This can lead to changes in the structure and function of these biomolecules, which can have both positive and negative effects on cellular processes.

Biochemical And Physiological Effects

2-Hydroxymethyl-3-thiophenecarboxaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune system. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Hydroxymethyl-3-thiophenecarboxaldehyde in laboratory experiments include its high purity, ease of synthesis, and diverse range of applications. However, its reactive nature can also be a limitation, as it can lead to unwanted reactions with other biomolecules in the experimental system.

Future Directions

There are several future directions for the study of 2-Hydroxymethyl-3-thiophenecarboxaldehyde. One area of research is the development of new synthetic methods for the compound, which can improve yield and purity. Another area of research is the study of its potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the use of 2-Hydroxymethyl-3-thiophenecarboxaldehyde as a fluorescent probe for the detection of metal ions is an area of growing interest, as it has potential applications in environmental monitoring and medical diagnostics.

Scientific Research Applications

2-Hydroxymethyl-3-thiophenecarboxaldehyde has been extensively studied for its scientific research application. It is widely used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in organic synthesis and as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.

properties

CAS RN

128376-61-4

Product Name

2-Hydroxymethyl-3-thiophenecarboxaldehyde

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

IUPAC Name

2-(hydroxymethyl)thiophene-3-carbaldehyde

InChI

InChI=1S/C6H6O2S/c7-3-5-1-2-9-6(5)4-8/h1-3,8H,4H2

InChI Key

PCTXXWZVBVLMSW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1C=O)CO

Canonical SMILES

C1=CSC(=C1C=O)CO

synonyms

3-Thiophenecarboxaldehyde, 2-(hydroxymethyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred, chilled, (-70° C.) solution of 3-bromo-2-hydroxymethylthiophene (19.0 g) and tetrahydrofuran (250 ml) was added n-butyllithium (88 ml of a 2.5M solution in hexanes), under nitrogen, over 45 mins. The solution was stirred and chilled for 1 hr and was transferred via canula to a vessel containing a solution of N,N-dimethylformamide (7.9 g) and tetrahydrofuran (250 ml). The mixture was allowed to warm to ambient temperature overnight, with stirring. Methanol (20 ml) and water (200 ml) were added. The organic phase was removed in vacuo, and the residue was extracted with dichloromethane. The combined organic phase was washed with 5% sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by high performance liquid chromatography (silica gel, eluted with 40% ethyl acetate in hexane). The appropriate fractions were combined and evaporated to afford 3.5 g (35%) of 2-hydroxymethyl-3-thiophenecarboxaldehyde.
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